![molecular formula C55H86O42S B2735518 Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin CAS No. 97227-33-3](/img/structure/B2735518.png)
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin
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Description
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a biochemical reagent . It has a CAS Number of 97227-33-3 and a molecular weight of 1451.33 . It is often used in life science related research .
Synthesis Analysis
The mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin was synthesized efficiently by adopting an ultrasound-assisted method in an alkaline water solution . The reaction time was only 40 minutes, yielding 31.1% under ultrasound conditions . This method could shorten the reaction time and improve the yield compared to conventional synthetic methods .
Molecular Structure Analysis
The molecular formula of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is C49H76O37S . The molecular weight is 1289.17 .
Chemical Reactions Analysis
The mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin was synthesized using an ultrasound-assisted method in an alkaline water solution . This method is considered simple, rapid, and efficient .
Physical And Chemical Properties Analysis
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin is a solid at 20 degrees Celsius . It should be stored under inert gas at a temperature between 0-10°C . It is air sensitive and heat sensitive .
Scientific Research Applications
Synthesis Methodologies
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin serves as a versatile intermediate for synthesizing a wide array of cyclodextrin derivatives. Improved synthesis methods, such as reactions under ultrasound-assisted conditions and mechanochemical conditions, have been developed to enhance yields and efficiency (Zhong et al., 1998); (Jicsinszky et al., 2016). Such advancements have paved the way for generating cyclodextrin derivatives with improved properties and functionalities for various applications.
Molecular Recognition and Chiral Separation
Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin and its derivatives play a crucial role in molecular recognition and chiral separation. The compound's ability to modify cyclodextrins has been utilized to create chiral selectors for HPLC chiral stationary phases, demonstrating its significant impact on enhancing enantiomeric separation processes (Lai & Ng, 2004).
Drug Delivery Systems
The chemical modification capabilities of Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin contribute to the development of drug delivery systems. By facilitating the synthesis of cyclodextrin derivatives with specific functional groups, it enables the creation of drug carriers with improved solubility and stability, which is critical for effective drug delivery (Tang & Ng, 2008).
Biotechnological Applications
Beyond its chemical applications, Mono-6-O-(p-toluenesulfonyl)-gamma-cyclodextrin has also found applications in biotechnology. It has been utilized in the synthesis of cyclodextrin-based materials for biocatalysis, separation processes, and as a stabilizing agent for biologically active compounds, illustrating its versatility and importance in biotechnological innovations (Singh, Sharma, & Banerjee, 2002).
properties
IUPAC Name |
[(1S,3R,5R,6S,8R,10R,11S,13R,15R,16S,18R,20R,21S,23R,25R,26S,28R,30R,31S,33R,35R,36S,38R,40R,41R,42R,43R,44R,45R,46R,47R,48R,49R,50R,51R,52R,53R,54R,55R,56R)-41,42,43,44,45,46,47,48,49,50,51,52,53,54,55,56-hexadecahydroxy-5,10,15,25,30,35,40-heptakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29,32,34,37,39-hexadecaoxanonacyclo[36.2.2.23,6.28,11.213,16.218,21.223,26.228,31.233,36]hexapentacontan-20-yl]methyl 4-methylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H86O42S/c1-14-2-4-15(5-3-14)98(79,80)81-13-23-47-31(70)39(78)55(89-23)96-46-22(12-62)87-53(37(76)29(46)68)94-44-20(10-60)85-51(35(74)27(44)66)92-42-18(8-58)83-49(33(72)25(42)64)90-40-16(6-56)82-48(32(71)24(40)63)91-41-17(7-57)84-50(34(73)26(41)65)93-43-19(9-59)86-52(36(75)28(43)67)95-45-21(11-61)88-54(97-47)38(77)30(45)69/h2-5,16-78H,6-13H2,1H3/t16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTZIMMHXKJUSO-CEUKPONPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC2C3C(C(C(O2)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(O3)C(C1O)O)CO)CO)CO)CO)CO)CO)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H]2[C@@H]3[C@@H]([C@H]([C@H](O2)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@H](O[C@@H]([C@@H]([C@H]8O)O)O[C@@H]9[C@H](O[C@@H]([C@@H]([C@H]9O)O)O[C@@H]1[C@H](O[C@H](O3)[C@@H]([C@H]1O)O)CO)CO)CO)CO)CO)CO)CO)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H86O42S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1451.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
97227-33-3 |
Source
|
Record name | 6-O-Tosyl-γ-cyclodextrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=97227-33-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
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